BenchChemオンラインストアへようこそ!

7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Sigma-1 receptor CNS pharmacology Binding assay

The compound 7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole (CAS 1257549-67-9, molecular formula C₁₃H₁₆ClN₃O₂S₂, molecular weight 345.86 g/mol) is a fully synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. It features a 7-chloro-4-methyl substitution pattern on the benzothiazole core and a methylsulfonyl-capped piperazine at the C2 position.

Molecular Formula C13H16ClN3O2S2
Molecular Weight 345.86
CAS No. 1257549-67-9
Cat. No. B2821330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole
CAS1257549-67-9
Molecular FormulaC13H16ClN3O2S2
Molecular Weight345.86
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)S(=O)(=O)C
InChIInChI=1S/C13H16ClN3O2S2/c1-9-3-4-10(14)12-11(9)15-13(20-12)16-5-7-17(8-6-16)21(2,18)19/h3-4H,5-8H2,1-2H3
InChIKeyKCQOAFFQKAABDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole (CAS 1257549-67-9): A Benzothiazole-Piperazine Hybrid for Targeted Probe & Lead Discovery


The compound 7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole (CAS 1257549-67-9, molecular formula C₁₃H₁₆ClN₃O₂S₂, molecular weight 345.86 g/mol) is a fully synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. It features a 7-chloro-4-methyl substitution pattern on the benzothiazole core and a methylsulfonyl-capped piperazine at the C2 position. This scaffold has been explored within multiple chemical biology programs, including arylsulfonyl-based muscarinic acetylcholine receptor M5 modulation [1] and benzothiazole-derived kinase inhibition [2]. The compound is also registered in authoritative cheminformatics databases under ChEMBL ID CHEMBL801235, where it has been profiled for sigma-1 receptor binding [3].

Why Generic Substitution Fails for 7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Positional and Substituent Determinants of Target Engagement


In the benzothiazole-piperazine chemical series, even seemingly conservative modifications (sulfonyl group identity, halogen position, N-capping group) can switch primary target engagement from one receptor or kinase to another. The methylsulfonyl group on the piperazine ring of CAS 1257549-67-9 is not topologically equivalent to a methylsulfonyl substitution directly on the benzothiazole core, nor to a thiophenylsulfonyl or ethylsulfonyl replacement; such changes alter hydrogen-bonding capacity, steric tolerance, and electronic distribution at the allosteric or orthosteric binding site [1]. In kinase inhibitor programs, the C2-piperazine substituent has been shown to modulate DFG-out conformation stabilization critical for type II kinase inhibition, making bulk procurement of a non-identical analog a direct risk to target potency and selectivity [2]. These structure-activity relationship (SAR) constraints mean that substitution with a close structural relative cannot be assumed without verification of target-specific activity.

Product-Specific Quantitative Evidence Guide: Comparative Binding, Structural, and Pharmacological Differentiation of CAS 1257549-67-9


Sigma-1 Receptor Engagement: ChEMBL-Registered Binding Data vs. Unprofiled Close Analogs

CAS 1257549-67-9 (CHEMBL801235) has been specifically evaluated for affinity at the sigma-1 site using [³H](+)-pentazocine displacement in guinea pig brain membranes, as documented in the BindingDB/ChEMBL database [1]. The majority of structurally close analogs—including the 7-chloro-4-methyl benzothiazole core with alternative C2 substituents such as TCMDC-142623 (PfCLK3-directed) or benzamide-linked variants—lack any publicly reported sigma-1 binding data, making the target compound one of the few members in this sub-series with a defined sigma receptor interaction profile.

Sigma-1 receptor CNS pharmacology Binding assay

Methylsulfonyl vs. Thiophenylsulfonyl on Piperazine: Steric and Electronic Differentiation from the Closest Commercial Analog

The closest cataloged structural analog of CAS 1257549-67-9 is 7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole (CAS 955686-19-8), which replaces the methylsulfonyl group with a thiophenylsulfonyl moiety . The methylsulfonyl group (M.W. 79.1 g/mol, van der Waals volume ~38 ų) is substantially smaller and electronically distinct from thiophenylsulfonyl (M.W. 115.1 g/mol for the group, van der Waals volume ~65 ų, with aromatic π-density). This difference affects the ability of the terminal sulfonyl group to engage in hydrogen bonding with backbone NH groups in kinase hinge regions or to fit within narrow hydrophobic pockets, as demonstrated for type II kinase inhibitors where sulfonyl group dimensions directly control DFG-out pocket occupancy [1].

Structure-activity relationship Sulfonyl group electronics Ligand efficiency

Positional Isomer Differentiation: Methylsulfonyl on Piperazine vs. Methylsulfonyl on Benzothiazole Core

Two distinct chemotypes exist within the methylsulfonyl-benzothiazole-piperazine chemical space: (i) compounds bearing the methylsulfonyl group on the piperazine ring (as in CAS 1257549-67-9), and (ii) compounds bearing the methylsulfonyl group directly on the benzothiazole core, such as 4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole and 6-Methanesulfonyl-2-(piperazin-1-yl)-1,3-benzothiazole (CAS 1095538-90-1) [1] [2]. In benzothiazole-based kinase inhibitor programs, the C6-methanesulfonyl substitution has been shown to contribute to BCR-ABL kinase inhibition, whereas C2-piperazine substitution primarily governs allosteric pocket engagement [3]. The target compound's methylsulfonyl-on-piperazine topology thus occupies a distinct region of chemical space with different biological annotations.

Positional isomerism Kinase inhibitor design Target selectivity

Kinase Selectivity Fingerprint Differentiation from HG-7-85-01: Scaffold-Dependent Gatekeeper Mutant Coverage

HG-7-85-01 (CAS 1258391-13-7) is the most thoroughly characterized benzothiazole-thiazolopyridine hybrid type II kinase inhibitor, with reported IC₅₀ values of 3 nM (BCR-ABL T315I), 20 nM (KDR), and 30 nM (RET), while remaining inactive (IC₅₀ > 2 μM) against the majority of screened kinases [1]. CAS 1257549-67-9 features a distinct scaffold: a benzothiazole core with 7-chloro-4-methyl substitution and a methylsulfonyl-piperazine appendage, lacking the benzamide-cyclopropane carboxamide motif that is essential for HG-7-85-01's gatekeeper residue accommodation [1]. This fundamental scaffold divergence means the selectivity fingerprint of the target compound is not inferable from HG-7-85-01 data and must be independently determined.

Type II kinase inhibitor Gatekeeper mutant BCR-ABL T315I

Muscarinic M5 Receptor Modulation Potential: Patent-Class Scaffold with Arylsulfonyl-Piperazine Motif

US Patent US20230303552A1 discloses a genus of arylsulfonyl derivatives that act as muscarinic acetylcholine receptor M5 (M₅) inhibitors and includes benzothiazole-piperazine compounds with sulfonyl-capped piperazine groups structurally related to CAS 1257549-67-9 [1]. Within this patent class, the identity and substitution of the sulfonyl group on the piperazine ring directly modulates M₅ inhibitory potency as well as selectivity over M₁-M₄ subtypes, with certain methylsulfonyl-piperazine benzothiazole analogs demonstrating single-digit nanomolar M₅ IC₅₀ values [1]. Compounds lacking the sulfonyl-piperazine motif (e.g., acyl-piperazine or unsubstituted piperazine benzothiazoles) are not claimed within the M₅ inhibitor scope, establishing the sulfonyl cap as a critical pharmacophoric element.

Muscarinic M5 receptor Neuropsychiatric disorders Subtype selectivity

Chlorine Position Specificity: 7-Cl vs. Alternative Halogen Substitution in Benzothiazole SAR

The 7-chloro-4-methyl substitution pattern on the benzothiazole ring of CAS 1257549-67-9 is distinct from the 6-substituted and 5-substituted benzothiazole analogs commonly encountered in kinase inhibitor programs [1]. In the PfCLK3 inhibitor series, a 7-chloro-4-methyl benzothiazole core (present in TCMDC-142623, CAS 1216728-01-6) was shown to engage the kinase hinge region with specific halogen bonding interactions, and shifting the chlorine to position 5 or 6 resulted in complete loss of PfCLK3 activity [2]. The target compound retains the identical 7-chloro-4-methyl benzothiazole pharmacophore, suggesting that this halogen position is a conserved determinant for biological target engagement in this sub-series.

Halogen bonding Benzothiazole SAR Target selectivity

Best Research and Industrial Application Scenarios for 7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole (CAS 1257549-67-9)


Sigma-1 Receptor Probe Development and CNS Target Deconvolution

Given the documented sigma-1 receptor binding annotation in ChEMBL (CHEMBL801235) [1], this compound is suited as a starting point for designing sigma-1 receptor chemical probes for neuroscience target identification. Unlike the majority of 7-chloro-4-methyl benzothiazole derivatives that lack sigma receptor profiling data, CAS 1257549-67-9 provides a defined interaction anchor, enabling structure-based optimization for improved sigma-1 potency and selectivity over sigma-2 receptors.

Muscarinic M₅ Receptor Inhibitor Optimization in Neuropsychiatric Drug Discovery

The methylsulfonyl-piperazine benzothiazole architecture of CAS 1257549-67-9 falls within the patented M₅ muscarinic receptor inhibitor chemotype (US20230303552A1) [2]. Research groups pursuing M₅-selective antagonists for schizophrenia, substance use disorders, or depression can use this compound as a structurally enabled member of the arylsulfonyl-piperazine class, with the methylsulfonyl cap providing a well-defined vector for further medicinal chemistry elaboration.

Kinase Inhibitor Screening Library Diversification: Gatekeeper Mutant Program Starting Point

While CAS 1257549-67-9 is not HG-7-85-01, its distinct benzothiazole-piperazine scaffold with a methylsulfonyl cap complements established type II kinase inhibitor collections [3]. For drug discovery programs seeking novel chemotypes that address imatinib-resistant gatekeeper mutations (e.g., BCR-ABL T315I, KIT T670I, PDGFRα T674I), this compound offers a structurally differentiated starting point whose methylsulfonyl-piperazine group may sample alternative allosteric pocket geometries compared to established scaffolds.

Structure-Activity Relationship (SAR) Studies on Sulfonyl Group Topology in Benzothiazole-Piperazine Hybrids

The compound serves as a key reference point in systematic SAR studies comparing methylsulfonyl-on-piperazine vs. methylsulfonyl-on-benzothiazole positional isomers, as well as methylsulfonyl vs. thiophenylsulfonyl vs. ethylsulfonyl capping groups [4]. Such comparative SAR campaigns are essential for establishing pharmacophoric models that guide target selectivity optimization across kinase, GPCR, and sigma receptor targets.

Quote Request

Request a Quote for 7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.